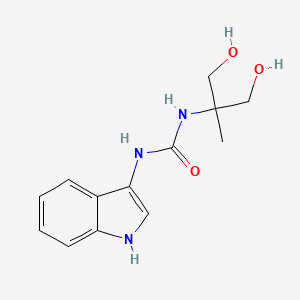

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a molecule that appears to be a derivative of urea with substitutions that include an indole moiety and a dihydroxypropyl group. This structure suggests potential biological activity, possibly in the realm of medicinal chemistry, given the presence of the indole ring which is a common feature in many pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas in the presence of an acid leads to the formation of high yields of 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates, which can undergo further cyclization to form pyrimidine derivatives . Additionally, 1-(dihydroxypropyl)-5-substituted uracils have been synthesized from 1-(4-nitrophenyl)-5-substituted uracil derivatives and aminopropanediols under mild conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, a compound with a similar indole and urea structure was characterized by H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction, providing detailed information about its molecular geometry and electronic structure .

Chemical Reactions Analysis

The reactivity of urea derivatives can be quite diverse. In the context of the compound of interest, the presence of the dihydroxypropyl group could offer sites for further chemical modification or conjugation. Urea derivatives have been used in oxidative esterification reactions and as oxidants in various oxidative procedures , indicating the potential for the compound to participate in or be synthesized via oxidation reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea are not detailed in the provided papers, related compounds exhibit properties that can be inferred. For example, the solubility, melting point, and stability of urea derivatives can be influenced by the substituents attached to the urea moiety. The presence of the dihydroxypropyl group could affect the compound's hydrophilicity and potential for hydrogen bonding . The indole ring could contribute to the molecule's aromaticity and electronic properties, which might be relevant in its biological activity .

Scientific Research Applications

Urea Biosensors and Detection Techniques

Urea biosensors have significant importance due to their ability to detect and quantify urea concentrations, which is crucial in medical diagnostics and environmental monitoring. The advancement in urea biosensors utilizes various nanoparticles and carbon materials for enzyme immobilization, enhancing the sensitivity and specificity of urea detection. This development underscores the potential of urea derivatives in biosensing technologies, which could extend to compounds like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea for specific biosensing applications (Botewad et al., 2021).

Uremic Toxins and Their Pharmacokinetics

Research on uremic toxins, including indoxyl sulfate and indoleacetic acid, has provided insights into the pharmacokinetics and redox properties of these compounds. These studies are essential for understanding the impact of uremic toxins on chronic kidney disease and its complications. The structural similarity between indole derivatives and 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea suggests potential research interest in exploring its metabolic pathways and effects on human health (Watanabe et al., 2011).

Urease Inhibitors and Therapeutic Applications

The study of urease inhibitors highlights their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Given the structural uniqueness of urea derivatives, compounds like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea might offer new avenues for the development of urease inhibitors with reduced side effects and improved efficacy (Kosikowska & Berlicki, 2011).

Urea Utilization in Ruminants

In agricultural research, urea's role as a non-protein nitrogen source for ruminants has been extensively studied. This research informs strategies to improve the efficiency of urea utilization in animal diets, potentially influencing studies on urea derivatives for enhancing nitrogen use efficiency in livestock nutrition (Jin et al., 2018).

Urea in Drug Design

Urea derivatives play a crucial role in medicinal chemistry due to their unique hydrogen-binding capabilities, influencing drug-target interactions. This area of study emphasizes the potential of urea-based compounds, including 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea, in the design of new pharmaceuticals with improved selectivity and pharmacokinetic profiles (Jagtap et al., 2017).

properties

IUPAC Name |

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-13(7-17,8-18)16-12(19)15-11-6-14-10-5-3-2-4-9(10)11/h2-6,14,17-18H,7-8H2,1H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZCDIPKSDVAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(CO)NC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)

![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide](/img/structure/B2553537.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)